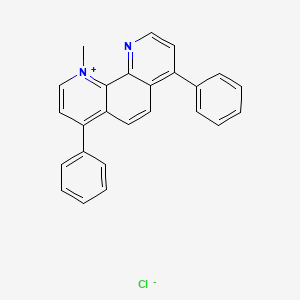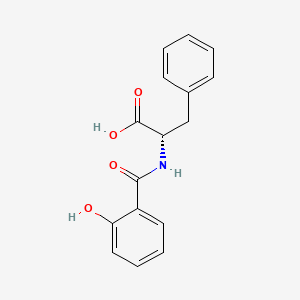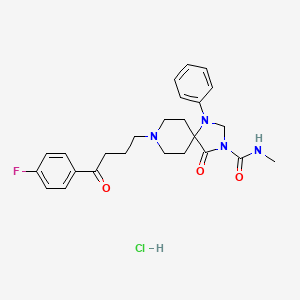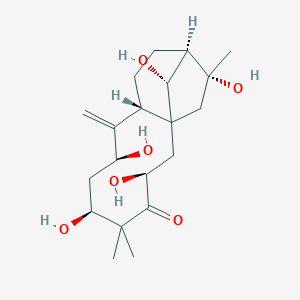![molecular formula C7H13NOS B14647732 1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane CAS No. 56177-18-5](/img/structure/B14647732.png)
1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane is an organic compound with the molecular formula C7H13NOS It is a derivative of propane, featuring an isocyanate group and a sulfanyl group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane can be synthesized through a multi-step process involving the reaction of propan-2-one (acetone) with formaldehyde and propane-2-thiol in the presence of sodium hydroxide. The reaction conditions typically involve a temperature of around 20°C and varying amounts of sodium hydroxide to control the formation of different products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the industrial process may incorporate purification steps such as distillation and crystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include:
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Ureas and carbamates: from substitution reactions.
Aplicaciones Científicas De Investigación
1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: Investigated for its potential as a biochemical probe due to its reactive isocyanate group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of 1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane involves the reactivity of its isocyanate group. This group can react with nucleophiles, such as amines or alcohols, to form stable urea or carbamate linkages. The sulfanyl group can also participate in redox reactions, contributing to the compound’s versatility in various chemical processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Isocyanatopropane: Similar structure but lacks the sulfanyl group.
Propyl isocyanate: Another isocyanate derivative with a different alkyl chain.
Isocyanic acid, propyl ester: Similar functional groups but different overall structure.
Uniqueness
1-Isocyanato-2-[(propan-2-yl)sulfanyl]propane is unique due to the presence of both an isocyanate and a sulfanyl group. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds, making it valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
56177-18-5 |
|---|---|
Fórmula molecular |
C7H13NOS |
Peso molecular |
159.25 g/mol |
Nombre IUPAC |
1-isocyanato-2-propan-2-ylsulfanylpropane |
InChI |
InChI=1S/C7H13NOS/c1-6(2)10-7(3)4-8-5-9/h6-7H,4H2,1-3H3 |
Clave InChI |
AEZKZOFKZWCTKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC(C)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14647659.png)
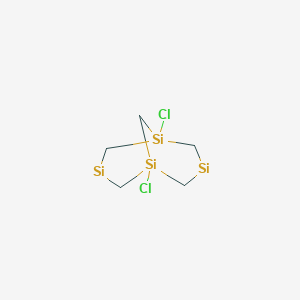
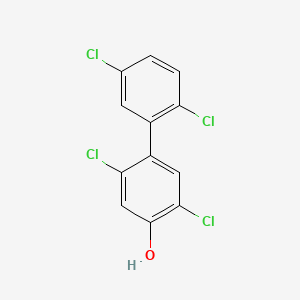
![N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14647668.png)
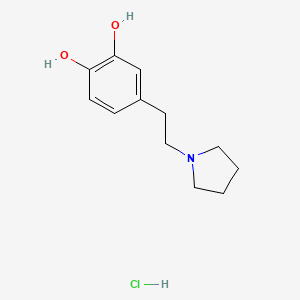
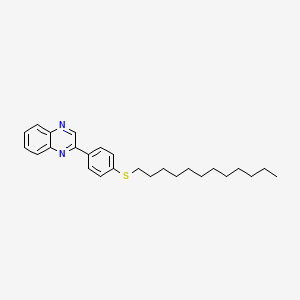
![1-Butoxy-3-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]propan-2-olate](/img/structure/B14647692.png)
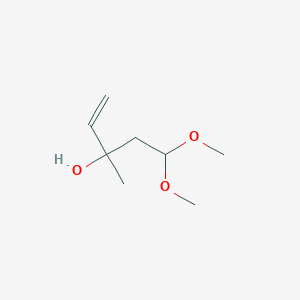
![2-[(4-Cyclopentylphenyl)sulfanyl]benzoic acid](/img/structure/B14647702.png)

